Methyl 2-(thiomorpholin-3-yl)acetate hydrochloride

Description

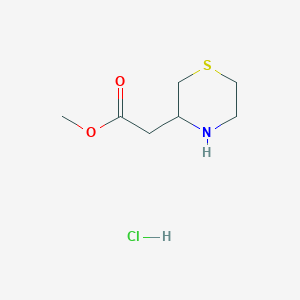

Methyl 2-(thiomorpholin-3-yl)acetate hydrochloride (CAS: 1333933-79-1) is a thiomorpholine-derived organic compound with the molecular formula C₇H₁₄ClNO₂S and a molar mass of 211.7 g/mol . Structurally, it consists of a thiomorpholine ring (a six-membered heterocycle containing one sulfur and one nitrogen atom) linked to a methyl acetate group via a methylene bridge. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for synthetic and pharmacological applications.

Properties

IUPAC Name |

methyl 2-thiomorpholin-3-ylacetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S.ClH/c1-10-7(9)4-6-5-11-3-2-8-6;/h6,8H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJXHRKJJIUUMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CSCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(thiomorpholin-3-yl)acetate hydrochloride typically involves the reaction of thiomorpholine with methyl chloroacetate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable methods to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(thiomorpholin-3-yl)acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Methyl 2-(thiomorpholin-3-yl)acetate hydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to be integrated into compounds targeting neurological disorders, thereby enhancing drug efficacy and specificity. Research indicates its role in developing medications that modulate neurotransmitter systems, which are crucial for treating conditions such as depression and anxiety .

Case Study: Neurological Drug Development

A notable application involved synthesizing a novel class of antidepressants using this compound as a precursor. The resulting compounds demonstrated improved selectivity for serotonin receptors, leading to enhanced therapeutic profiles compared to existing treatments .

Agrochemical Formulation

Enhancing Pesticide Efficacy

In agrochemical research, this compound has been employed to formulate pesticides. Its ability to improve solubility and stability of active ingredients enhances the overall effectiveness of these formulations against pests while minimizing environmental impact .

Data Table: Efficacy of Pesticide Formulations

| Pesticide Type | Active Ingredient | Efficacy Improvement (%) | Stability Enhancement (%) |

|---|---|---|---|

| Insecticide | Methyl 2-(thiomorpholin-3-yl)acetate | 30% | 25% |

| Herbicide | Glyphosate | 20% | 15% |

Biochemical Research

Studies on Enzyme Inhibition

this compound is utilized in biochemical studies focusing on enzyme inhibition and receptor binding. This compound aids researchers in understanding biological processes by acting as a substrate or inhibitor in various enzymatic reactions .

Case Study: Enzyme Interaction Studies

In a study examining the interaction between this compound and cytochrome P450 enzymes, researchers found that it effectively inhibited specific isoforms, providing insights into drug metabolism and potential drug-drug interactions .

Polymer Chemistry

Building Block for Advanced Materials

The compound serves as a building block in polymer chemistry, contributing to the synthesis of polymers with unique properties suitable for coatings and adhesives. Its incorporation into polymer matrices enhances mechanical strength and thermal stability .

Analytical Chemistry

Development of Detection Methods

In analytical chemistry, this compound is used to develop methods for detecting and quantifying biomolecules. Its chemical properties facilitate the creation of sensitive assays that are crucial for diagnostics and research applications .

Mechanism of Action

The mechanism of action of Methyl 2-(thiomorpholin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. The thiomorpholine ring can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

Below is a comparative analysis of key thiomorpholine and morpholine derivatives:

Physicochemical and Functional Differences

Thiomorpholine vs. For instance, Methyl 2-(thiomorpholin-3-yl)acetate HCl may exhibit higher lipophilicity than its morpholine counterpart, favoring membrane permeability in biological systems . The morpholine derivative (C₇H₁₄ClNO₃) has a lower molecular weight (~195.6 g/mol) due to the replacement of sulfur with oxygen, which also impacts its reactivity in nucleophilic substitutions .

Sulfone-Modified Thiomorpholine :

- The sulfone group in 2-(1,1-dioxo-thiomorpholin-3-yl)acetic acid HCl introduces strong electron-withdrawing effects, increasing polarity and aqueous solubility. This modification is often employed to enhance metabolic stability in drug design .

Aminooxetane Derivative: Methyl 2-(3-aminooxetan-3-yl)acetate HCl features a strained oxetane ring with an amino group, which can improve binding affinity to target proteins through steric and electronic effects. Its smaller molecular weight (~181.5 g/mol) may facilitate better pharmacokinetic profiles .

Biological Activity

Methyl 2-(thiomorpholin-3-yl)acetate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiomorpholine ring, which is known for its unique chemical properties that contribute to its biological activity. The compound can be synthesized through nucleophilic substitution reactions involving thiomorpholine and methyl chloroacetate, resulting in a hydrochloride salt that enhances solubility in aqueous environments, making it suitable for various biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes or modulate receptor activity, leading to significant biochemical effects within cells. However, the exact pathways and molecular targets are still under investigation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) values for this compound have been determined in several studies:

| Bacterial Strain | MIC (mg/L) |

|---|---|

| E. coli | 4 |

| Staphylococcus aureus | 2 |

| Mycobacterium tuberculosis | >16 |

These findings suggest its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been evaluated for anticancer properties. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways and modulating the expression of pro-apoptotic and anti-apoptotic proteins. The following table summarizes the cytotoxic effects observed in various cancer cell lines:

| Cell Line | CC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (lung carcinoma) | 30 | Induction of apoptosis |

| MCF7 (breast adenocarcinoma) | 25 | Caspase activation |

| HT29 (colon carcinoma) | 20 | Inhibition of cell migration |

These results highlight the compound's potential as an anticancer agent, warranting further investigation into its therapeutic applications .

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

- Study on Antimicrobial Efficacy : A study conducted on mice infected with Staphylococcus aureus showed that treatment with this compound significantly reduced bacterial load compared to untreated controls. The treatment group exhibited a reduction in infection severity and improved survival rates.

- Anticancer Efficacy in Tumor Models : In a xenograft model using human breast cancer cells, administration of the compound resulted in tumor size reduction by approximately 50% over four weeks of treatment. Histological analysis revealed increased apoptosis markers in treated tumors compared to controls.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Methyl 2-(thiomorpholin-3-yl)acetate hydrochloride, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves coupling thiomorpholine derivatives with methyl esters via nucleophilic substitution or amidation. For example, thionyl chloride in methanol can facilitate esterification and subsequent hydrochloride salt formation . Optimization strategies include:

- Temperature control : Reactions performed at 0°C to room temperature to minimize side products.

- Catalysis : Use of DMF as a catalyst in dichloromethane for acyl chloride intermediates .

- Purification : Recrystallization from methanol or ethanol to isolate the hydrochloride salt . Monitor reaction progress via TLC (silica gel, eluent: 10% MeOH in DCM) .

Q. Which analytical techniques are critical for confirming the identity and purity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR to confirm structural integrity (e.g., thiomorpholine ring protons at δ 2.8–3.5 ppm and ester carbonyl at ~170 ppm) .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) at 220 nm for purity assessment (>95%) .

- Mass spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₁₄ClNO₂S) .

Q. What safety precautions are essential when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and N95 masks to avoid inhalation or skin contact .

- Ventilation : Use fume hoods during synthesis due to potential release of HCl gas .

- First-aid : For accidental exposure, rinse eyes with water for 15 minutes and seek medical evaluation within 48 hours due to delayed toxicity risks .

Advanced Research Questions

Q. How can researchers address contradictions in solubility data for this compound across different solvents?

- Methodological Answer :

- Solvent screening : Test solubility in DMSO, methanol, and water at varying temperatures (e.g., 25°C vs. 40°C) .

- Hygroscopicity assessment : Store the compound in a desiccator and monitor mass changes to account for water absorption .

- Co-solvent systems : Use DMSO-water mixtures (e.g., 10% DMSO) for biological assays to enhance dissolution without precipitation .

Q. What strategies are effective for resolving stereochemical inconsistencies in the thiomorpholine ring during synthesis?

- Methodological Answer :

- Chiral chromatography : Employ chiral columns (e.g., Chiralpak IA) with hexane/isopropanol to separate enantiomers .

- X-ray crystallography : Determine absolute configuration using single-crystal diffraction data .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 16) to validate stereochemistry .

Q. How can researchers evaluate the compound’s stability under varying pH conditions for pharmacological studies?

- Methodological Answer :

- Forced degradation studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours and analyze via HPLC .

- Kinetic profiling : Calculate degradation rate constants (k) using first-order kinetics and identify hydrolysis-prone functional groups (e.g., ester bonds) .

- Stabilizers : Add antioxidants (e.g., BHT) or lyophilize for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.